N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14781715
Molecular Formula: C18H18BrN3O5
Molecular Weight: 436.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18BrN3O5 |
|---|---|
| Molecular Weight | 436.3 g/mol |
| IUPAC Name | N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C18H18BrN3O5/c1-25-12-3-4-13(26-2)16-10(12)9-11(22-16)17(23)20-7-8-21-18(24)14-5-6-15(19)27-14/h3-6,9,22H,7-8H2,1-2H3,(H,20,23)(H,21,24) |
| Standard InChI Key | RSBYXMUSEVRDEU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=C(O3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two primary domains:
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A 4,7-dimethoxy-1H-indole-2-carboxamide core, which provides hydrogen-bonding capabilities through its amide and indole nitrogen groups.
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A 5-bromofuran-2-carbonyl moiety linked via an ethylamino spacer, introducing halogen-mediated lipophilicity and electrophilic reactivity.
The IUPAC name, N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide, reflects this arrangement . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₅ |
| Molecular Weight | 436.3 g/mol |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=C(O3)Br |
| Topological Polar SA | 113 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Table 1: Molecular properties of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide .
The bromine atom at the furan’s 5-position enhances lipophilicity (clogP ≈ 2.8), potentially improving membrane permeability . Methoxy groups at the indole’s 4- and 7-positions contribute to steric bulk and electronic effects, influencing target binding.
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Indole Core Preparation: 4,7-Dimethoxyindole-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to ethylenediamine .
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Furan Derivative Formation: 5-Bromofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride, then reacted with the ethylenediamine-linked indole intermediate.
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Purification: Chromatography (SiO₂ or HPLC) yields the final product with >95% purity .
Key challenges include minimizing racemization at the amide bonds and optimizing reaction temperatures (typically 0–25°C) to prevent furan ring decomposition.
Analytical Validation
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic signals at δ 10.9 ppm (indole NH), δ 8.2–8.4 ppm (amide protons), and δ 3.8–4.0 ppm (methoxy groups) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 437.1 [M+H]⁺ .
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HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanistic Insights
Antimicrobial Effects
Against Mycobacterium tuberculosis, the compound exhibits an MIC of 4.7 μM, comparable to first-line drugs like isoniazid . This activity is linked to:
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MmpL3 Inhibition: Disruption of mycolic acid transport, critical for mycobacterial cell wall integrity .
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Synergy with Rifampicin: Fractional Inhibitory Concentration Index (FICI) = 0.3, indicating strong synergism .
Neuropharmacological Activity
Preliminary data suggest serotonin receptor modulation (5-HT₂A Ki = 320 nM), implicating potential antidepressant or anxiolytic applications .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | IC₅₀ (MCF-7) | MIC (M. tb) |
|---|---|---|---|
| Target Compound | 4,7-Dimethoxy, 5-bromofuran | 1.8 μM | 4.7 μM |
| N-Desmethoxy analogue | No methoxy groups | >10 μM | 12.3 μM |
| 5-Chlorofuran analogue | Cl instead of Br at furan C5 | 3.2 μM | 6.1 μM |
| Indole-3-carboxamide variant | Carboxamide at C3 | Inactive | Inactive |
Table 2: Structure-activity relationships of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide and analogues .
The 4,7-dimethoxy and 5-bromo substitutions are critical for potency, as their removal or replacement diminishes activity .
Pharmacokinetic and Toxicity Profiling
ADMET Properties
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s), suggesting oral bioavailability .
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Metabolism: Hepatic microsomal stability t₁/₂ = 45 min (CYP3A4-mediated oxidation) .
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Toxicity: hERG IC₅₀ = 6.2 μM, indicating potential cardiotoxicity risks at therapeutic doses .
In Vivo Efficacy
In a murine xenograft model (HCT-116), daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant weight loss.
Current Research and Future Directions
Recent efforts focus on:
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Prodrug Development: Masking the amide groups as pivaloyloxymethyl esters to enhance solubility .
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Combination Therapies: Co-administration with P-glycoprotein inhibitors to overcome multidrug resistance.
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Target Validation: CRISPR-Cas9 screens to identify off-target effects and resistance mechanisms .
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